
Ethyl 2-(2-((5-(3-chloropyridin-2-yl)-1H-indazol-3-yl)amino)thiazol-5-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(2-((5-(3-chloropyridin-2-yl)-1H-indazol-3-yl)amino)thiazol-5-yl)acetate is a complex organic compound that features a thiazole ring, an indazole moiety, and a chloropyridine group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-((5-(3-chloropyridin-2-yl)-1H-indazol-3-yl)amino)thiazol-5-yl)acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.
Indazole Formation: The indazole moiety can be synthesized by cyclization of a hydrazine derivative with a suitable ketone or aldehyde.
Coupling Reactions: The chloropyridine group can be introduced through a nucleophilic substitution reaction.
Final Assembly: The final compound is assembled by coupling the thiazole and indazole intermediates, followed by esterification to introduce the ethyl acetate group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-(2-((5-(3-chloropyridin-2-yl)-1H-indazol-3-yl)amino)thiazol-5-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloropyridine group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the thiazole and indazole rings.
Reduction: Reduced forms of the nitro or carbonyl groups, if present.
Substitution: Substituted derivatives where the chlorine atom is replaced by the nucleophile.
Applications De Recherche Scientifique
Ethyl 2-(2-((5-(3-chloropyridin-2-yl)-1H-indazol-3-yl)amino)thiazol-5-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Ethyl 2-(2-((5-(3-chloropyridin-2-yl)-1H-indazol-3-yl)amino)thiazol-5-yl)acetate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in cell signaling pathways.
Pathways Involved: It could modulate pathways related to cell proliferation, apoptosis, or immune response.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 2-(2-((5-(3-chloropyridin-2-yl)-1H-indazol-3-yl)amino)thiazol-4-yl)acetate: Similar structure but with a different position of the thiazole ring.
Ethyl 2-(2-((5-(3-bromopyridin-2-yl)-1H-indazol-3-yl)amino)thiazol-5-yl)acetate: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
Ethyl 2-(2-((5-(3-chloropyridin-2-yl)-1H-indazol-3-yl)amino)thiazol-5-yl)acetate is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Propriétés
Formule moléculaire |
C19H16ClN5O2S |
|---|---|
Poids moléculaire |
413.9 g/mol |
Nom IUPAC |
ethyl 2-[2-[[5-(3-chloropyridin-2-yl)-1H-indazol-3-yl]amino]-1,3-thiazol-5-yl]acetate |
InChI |
InChI=1S/C19H16ClN5O2S/c1-2-27-16(26)9-12-10-22-19(28-12)23-18-13-8-11(5-6-15(13)24-25-18)17-14(20)4-3-7-21-17/h3-8,10H,2,9H2,1H3,(H2,22,23,24,25) |
Clé InChI |
BSKHERLIQNJXLT-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC1=CN=C(S1)NC2=NNC3=C2C=C(C=C3)C4=C(C=CC=N4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


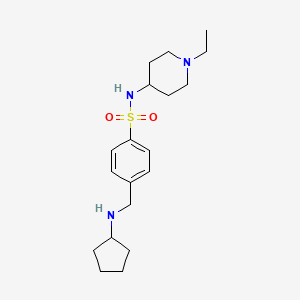
![7-tert-Butyl-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B15242746.png)
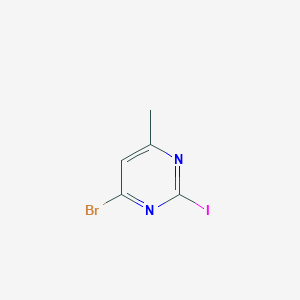
![2-amino-N,3-dimethyl-N-[(3S)-1-methylpiperidin-3-yl]butanamide](/img/structure/B15242773.png)
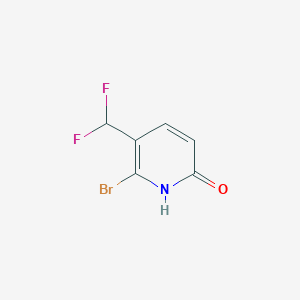
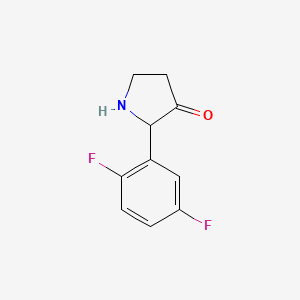
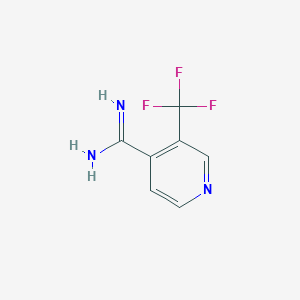
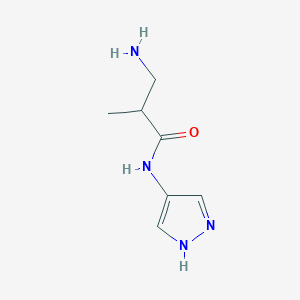

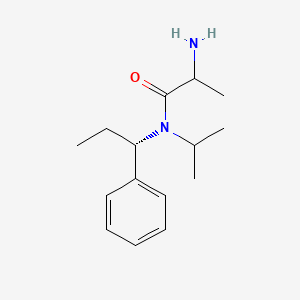

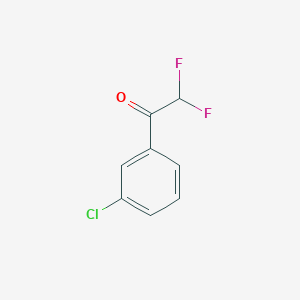
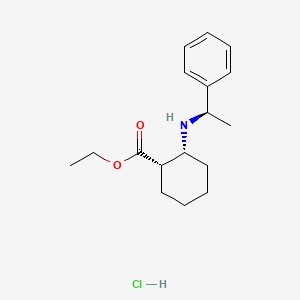
![2-[(3-Methylcyclohexyl)amino]propane-1,3-diol](/img/structure/B15242828.png)
